N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole ring substituted with dimethyl groups and a benzamide moiety with diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1,2-dimethylindole with formaldehyde and a suitable amine to form the intermediate [(1,2-dimethyl-1H-indol-5-yl)methyl]amine . This intermediate is then reacted with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or indole derivatives.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide: Similar structure but with a phenylacetamide moiety instead of a benzamide moiety.
[(1,2-dimethyl-1H-indol-5-yl)methyl]amine: Lacks the benzamide moiety, simpler structure.
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-diethoxybenzamide is unique due to the presence of both the indole and benzamide moieties, which confer distinct chemical properties and potential biological activities. Its diethoxy substitution further enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-26-20-10-8-17(13-21(20)27-6-2)22(25)23-14-16-7-9-19-18(12-16)11-15(3)24(19)4/h7-13H,5-6,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRLXHAVAKWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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